

FT-IR and Mass spectrometry data for 3-Bromobenzhydrazide

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Compound of Interest

Compound Name: 3-Bromobenzhydrazide

Cat. No.: B182497

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An In-depth Technical Guide to the FT-IR and Mass Spectrometry of **3-Bromobenzhydrazide**

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for **3-Bromobenzhydrazide** ($C_7H_7BrN_2O$). It includes detailed experimental protocols, data interpretation, and visualized workflows to aid in the structural characterization of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a vital technique for identifying the functional groups present in a molecule. The spectrum of **3-Bromobenzhydrazide** reveals characteristic absorptions for its amide, amine, and aromatic components.

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality infrared spectrum of solid **3-Bromobenzhydrazide** can be obtained using the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.

- Instrument Preparation: The ATR crystal, typically diamond, is first cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe. A background spectrum of the clean, empty crystal is then recorded.

- Sample Application: A small quantity of solid **3-Bromobenzhydrazide** powder is placed directly onto the center of the ATR crystal.
- Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface.
- Data Acquisition: The infrared spectrum is collected. The instrument's software automatically ratios the sample spectrum against the previously recorded background to generate the final transmittance or absorbance spectrum.
- Cleaning: Following the analysis, the pressure clamp is disengaged, and the sample is carefully wiped from the crystal surface, which is then cleaned again with a solvent.

FT-IR Data for **3-Bromobenzhydrazide**

The following table summarizes the principal absorption bands observed in the FT-IR spectrum of **3-Bromobenzhydrazide**.

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3300 - 3500	Medium, Broad	N-H Stretch	Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic Ring
1670 - 1630	Strong	C=O Stretch (Amide I)	Carbonyl
1650 - 1580	Medium	N-H Bend (Amide II)	Amide
1600 - 1450	Medium to Weak	C=C Stretch	Aromatic Ring
1000 - 675	Strong	C-H Out-of-plane Bend	Aromatic Ring
600 - 500	Medium	C-Br Stretch	Aryl Halide

Data interpreted from general IR absorption tables and spectra available for similar compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Interpretation of the FT-IR Spectrum: The spectrum is characterized by a broad absorption in the 3300-3500 cm^{-1} region, indicative of the N-H stretching vibrations of the hydrazide's primary amine group (-NH₂).^[4] The strong, sharp peak around 1650 cm^{-1} is a classic carbonyl (C=O) stretch, characteristic of the amide functional group.^[2] Aromatic C-H stretches appear just above 3000 cm^{-1} , while the C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm^{-1} range.^[5] Finally, the presence of the bromine substituent on the aromatic ring is suggested by a C-Br stretching vibration in the lower wavenumber "fingerprint" region.^[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of **3-Bromobenzhydrazide** is introduced into the mass spectrometer, where it is vaporized by heating under a high vacuum.
- Ionization: The gaseous molecules pass into an ionization chamber where they are bombarded by a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion ($\text{M}^+\bullet$).
- Fragmentation: The molecular ions are energetically unstable and break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.^[6]
- Acceleration: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field.
- Deflection and Detection: The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones. A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Mass Spectrometry Data for 3-Bromobenzhydrazide

The mass spectrum of **3-Bromobenzhydrazide** is distinguished by pairs of peaks separated by 2 m/z units, a result of the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[7]

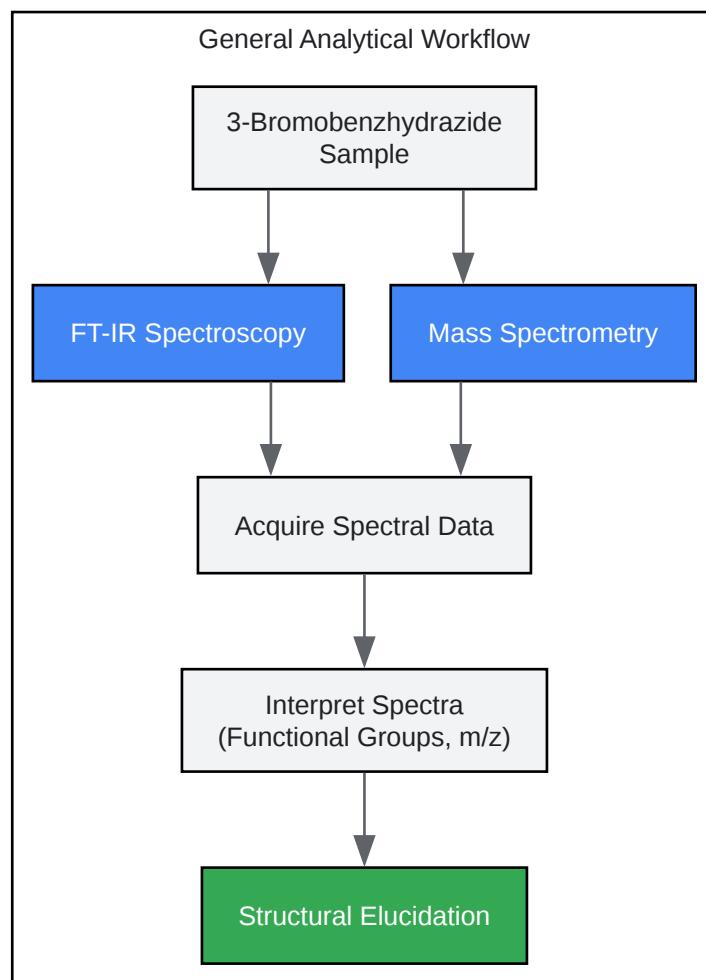
m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment Ion
214 / 216	Medium	$[\text{C}_7\text{H}_7^{79}\text{BrN}_2\text{O}]^{+\bullet}$ / $[\text{C}_7\text{H}_7^{81}\text{BrN}_2\text{O}]^{+\bullet}$ (Molecular Ion Pair)
183 / 185	High	$[\text{C}_7\text{H}_4^{79}\text{BrO}]^+$ / $[\text{C}_7\text{H}_4^{81}\text{BrO}]^+$ (Loss of -NHNH ₂)
155 / 157	High	$[\text{C}_6\text{H}_4^{79}\text{Br}]^+$ / $[\text{C}_6\text{H}_4^{81}\text{Br}]^+$ (Loss of CO from 183/185)
76	Medium	$[\text{C}_6\text{H}_4]^+$ (Loss of Br from 155/157)

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[8][9]

Interpretation of the Mass Spectrum: The molecular ion peak is observed as a pair at m/z 214 and 216, corresponding to the molecular weight of **3-Bromobenzhydrazide** (215.05 g/mol) containing ⁷⁹Br and ⁸¹Br, respectively.[8][10] The most abundant fragments, which form the base peaks, are typically at m/z 183 and 185.[8] These result from the cleavage of the N-N bond and loss of a neutral NHNH₂ radical. Subsequent loss of a carbon monoxide (CO) molecule from these fragments yields the bromophenyl cation pair at m/z 155 and 157.[8] Further fragmentation can lead to the loss of the bromine atom, producing a phenyl fragment at m/z 76.

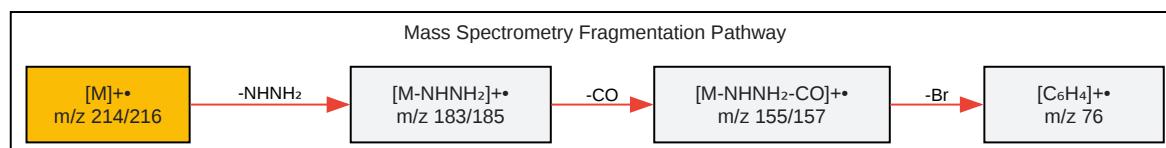
Visualized Analytical Workflows

The following diagrams illustrate the general workflow for compound characterization and the specific fragmentation pathway of **3-Bromobenzhydrazide**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Fragmentation of **3-Bromobenzhydrazide**.

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